molecular formula C15H15FN2OS B5885560 N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea

N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea

Cat. No. B5885560
M. Wt: 290.4 g/mol
InChI Key: YZCIISCYLZPSHF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea, also known as compound 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are critical for tumor growth and viral replication. Studies have shown that N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 can inhibit the activity of several enzymes, including topoisomerase II, HDAC, and proteasome, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. It has also been shown to modulate the immune response and inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 in lab experiments is its potent antitumor and antiviral activity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using this N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. This could lead to the development of more potent and selective derivatives that can be used as therapeutic agents. Finally, further studies are needed to evaluate the safety and efficacy of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 in vivo, which could pave the way for its clinical development as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 involves the reaction between 3-fluoroaniline and 4-methoxybenzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of oncology, it has been shown to possess potent antitumor activity against a wide range of cancer cell lines. Studies have also demonstrated that N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 can induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
In addition to its antitumor activity, N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 has also been investigated for its potential antiviral properties. Studies have shown that it can inhibit the replication of a number of viruses, including HIV, HCV, and influenza virus.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-19-14-7-5-11(6-8-14)10-17-15(20)18-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCIISCYLZPSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Fluorophenyl)-3-(4-methoxybenzyl)thiourea

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